molecular formula C36H40Cl2N4O8 B080778 Coproporphyrin III CAS No. 14643-66-4

Coproporphyrin III

Cat. No.: B080778
CAS No.: 14643-66-4
M. Wt: 727.6 g/mol
InChI Key: IXBATLQJODMDEH-UHFFFAOYSA-N
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Description

Zincphyrin is a metalloporphyrin compound that has garnered significant interest due to its potential applications in various fields such as biomedicine, materials science, agriculture, and chemistry. It is a derivative of coproporphyrin III, where zinc is incorporated into the porphyrin ring. This compound is known for its photodynamic properties, making it a valuable agent in photodynamic therapy and other photochemical applications .

Mechanism of Action

Target of Action

Coproporphyrin III primarily targets the enzyme Uroporphyrinogen decarboxylase . This enzyme plays a crucial role in the heme biosynthesis pathway, specifically in the conversion of uroporphyrinogen III to coproporphyrinogen III .

Mode of Action

The interaction of this compound with its target enzyme, Uroporphyrinogen decarboxylase, results in the decarboxylation of four acetate groups of uroporphyrinogen III to yield coproporphyrinogen III . This conversion is a critical step in the heme biosynthesis pathway .

Biochemical Pathways

This compound is involved in the porphyrin metabolism pathway , specifically in the heme biosynthesis pathway . It is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . This conversion entails four decarboxylations, which turn the four acetic acid groups into methyl groups, with the release of four carbon dioxide molecules . Coproporphyrinogen III is further used as a substrate for the enzyme coproporphyrinogen III oxidase, which oxidizes and further decarboxylates it to protoporphyrinogen IX .

Pharmacokinetics

It is known that this compound is a substrate ofmultidrug resistance-associated protein (MRP/Mrp) 2 and 3 . These proteins are involved in the transport of various molecules across extra- and intra-cellular membranes, which could potentially impact the bioavailability of this compound .

Result of Action

The action of this compound in the heme biosynthesis pathway results in the production of heme , an essential cofactor in various biological functions including gas and electron transport, as well as a wide array of redox chemistry . Heme is also involved in the production of hemoglobin and myoglobin, proteins responsible for oxygen transport in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound can be affected by the presence of oxygen. Some bacteria, such as Streptomyces atratus, have been found to produce this compound under anaerobic conditions . Additionally, the production of this compound and its subsequent conversion to heme can be influenced by the presence of certain metals, such as iron .

Safety and Hazards

No particular hazard is associated with this material . It may cause slight to mild irritation of the eyes, skin, nose, mucous membranes, and respiratory tract .

Future Directions

There is ongoing research into the role of Coproporphyrin III in the biosynthesis of heme and other compounds, as well as its potential as a biomarker for certain conditions . Further studies are needed to fully understand its functions and potential applications.

Biochemical Analysis

Biochemical Properties

Coproporphyrin III interacts with several enzymes and proteins. For instance, it is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . This conversion entails four decarboxylations, which turn the four acetic acid groups into methyl groups, with the release of four carbon dioxide molecules . In microorganisms, this compound has been proposed to be involved in the transport of zinc, copper, and iron . Proteins have been identified that utilize iron-coproporphyrin III as a prosthetic group instead of heme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In several bacterial strains, heme biosynthetic precursors and degradation products, including this compound, have been proposed to function as signaling molecules, ion chelators, antioxidants, and photoprotectants . Some microorganisms use this compound as a chemical signal for inducing aggregation and biofilm formation .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the heme biosynthesis pathway. Coproporphyrinogen III oxidase (CPOX), the sixth enzyme of the heme biosynthetic pathway, converts coproporphyrinogen III to protoporphyrinogen IX . This process involves the oxidative decarboxylation of the propionic acid side chains on rings A and B of coproporphyrinogen III to vinyl groups, producing protoporphyrinogen IX .

Metabolic Pathways

This compound is involved in the main porphyrin biosynthesis pathway. It is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . This conversion involves four decarboxylations, turning the four acetic acid groups into methyl groups, with the release of four carbon dioxide molecules .

Transport and Distribution

This compound is proposed to be involved in the transport of zinc, copper, and iron in microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zincphyrin typically involves the incorporation of zinc into the porphyrin ring. One common method is the biosynthesis through fermentation of soil bacterium such as Streptomyces venezuelae. This process involves morphology engineering and changes in culture medium to activate the cryptic biosynthetic pathway . The production of Zincphyrin can also be achieved through enzymatic catalysis in bioreactors, where high-activity metal chelatases and coproheme decarboxylase are used to synthesize various metalloporphyrins, including Zincphyrin .

Industrial Production Methods

Industrial production of Zincphyrin involves large-scale fermentation processes. For instance, pilot-scale fermentation in bioreactors has been used to produce Zincphyrin with high yields. The process includes fed-batch fermentation and subsequent enzymatic catalysis to achieve high conversion rates and purity levels .

Chemical Reactions Analysis

Types of Reactions

Zincphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its photodynamic properties and the presence of the zinc ion in the porphyrin ring.

Common Reagents and Conditions

Common reagents used in the reactions involving Zincphyrin include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of Zincphyrin depend on the type of reaction. For instance, oxidation reactions may result in the formation of oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to the formation of various substituted porphyrin derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Coproporphyrin III can be achieved through the condensation of four molecules of 5-aminolevulinic acid (ALA) followed by oxidative cyclization. This reaction pathway is known as the Rothemund-Kornfeld synthesis.", "Starting Materials": ["5-aminolevulinic acid (ALA)"], "Reaction": [ "Step 1: Four molecules of ALA are condensed to form porphobilinogen.", "Step 2: Porphobilinogen undergoes oxidative cyclization to form uroporphyrinogen III.", "Step 3: Uroporphyrinogen III is decarboxylated to form coproporphyrinogen III.", "Step 4: Coproporphyrinogen III is oxidized to form Coproporphyrin III." ] }

CAS No.

14643-66-4

Molecular Formula

C36H40Cl2N4O8

Molecular Weight

727.6 g/mol

IUPAC Name

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride

InChI

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H

InChI Key

IXBATLQJODMDEH-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=[NH+]5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.[Cl-].[Cl-]

Pictograms

Irritant

Related CAS

68938-73-8 (di-hydrochloride)

Synonyms

coproporphyrin III
coproporphyrin III, 13C-labeled
coproporphyrin III, dihydrochloride
coproporphyrin III, sodium salt
coproporphyrin III, tetraammonium salt
coproporphyrin III, tetrapotassium salt
coproporphyrin III, tetrasodium salt
zinc coproporphyrin III
zincphyrin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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